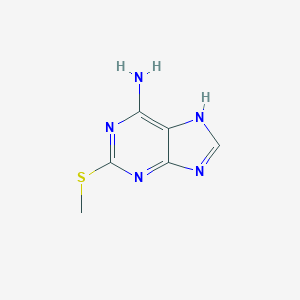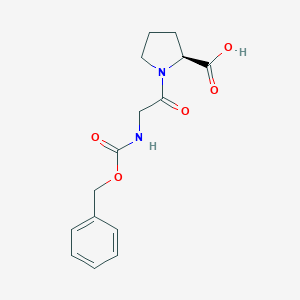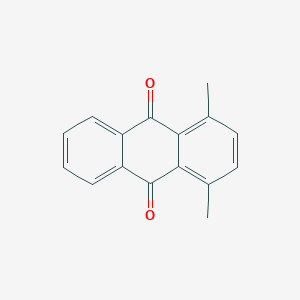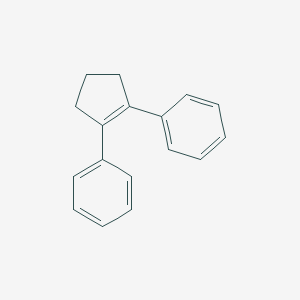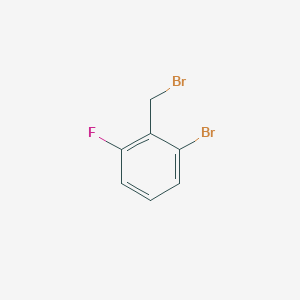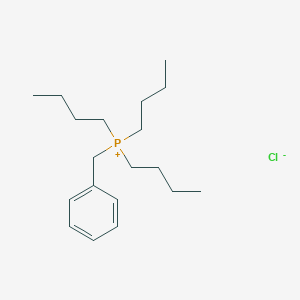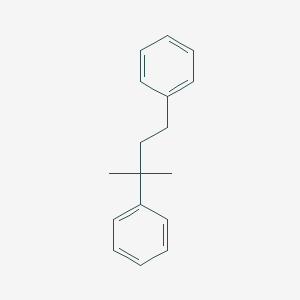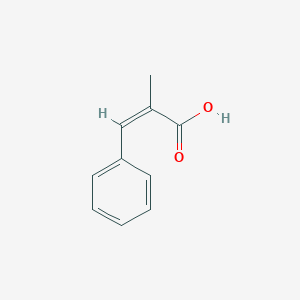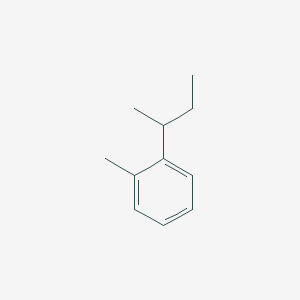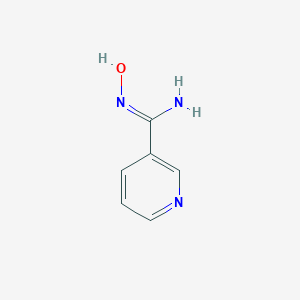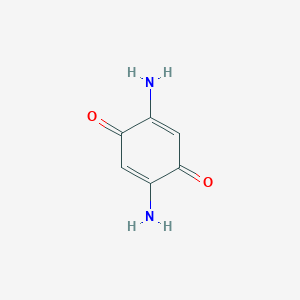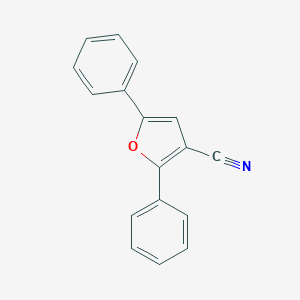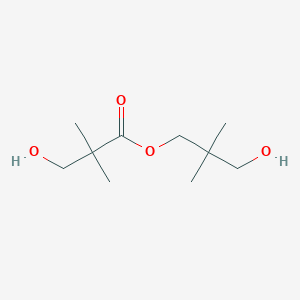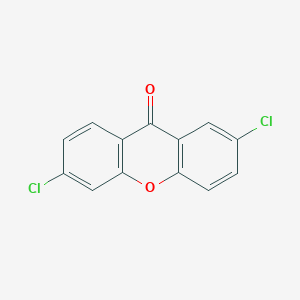
2,6-Dichloroxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloroxanthen-9-one, also known as DCX, is a fluorescent dye that has been widely used in scientific research due to its unique properties. It is a highly sensitive probe for measuring intracellular calcium levels, making it a valuable tool in the study of cellular signaling pathways.
Scientific Research Applications
2,6-Dichloroxanthen-9-one has been used in a wide range of scientific research applications, including calcium imaging, ion channel studies, and neuronal activity analysis. It is particularly useful in the study of intracellular calcium signaling, as it exhibits a strong fluorescence response to changes in calcium levels. 2,6-Dichloroxanthen-9-one has also been used in the study of cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
Mechanism Of Action
The mechanism of action of 2,6-Dichloroxanthen-9-one involves its ability to bind to calcium ions. When 2,6-Dichloroxanthen-9-one binds to calcium ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property makes 2,6-Dichloroxanthen-9-one a valuable tool for measuring changes in intracellular calcium levels, which are important in a wide range of cellular processes.
Biochemical And Physiological Effects
2,6-Dichloroxanthen-9-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to calcium ions, 2,6-Dichloroxanthen-9-one has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,6-Dichloroxanthen-9-one is its high sensitivity to changes in intracellular calcium levels. This property makes it a valuable tool for studying cellular signaling pathways. However, 2,6-Dichloroxanthen-9-one does have some limitations. It is known to bind to other divalent cations, such as magnesium and zinc, which can interfere with its ability to measure calcium levels. Additionally, 2,6-Dichloroxanthen-9-one is not cell-permeable, meaning that it cannot be used to measure calcium levels in living cells.
Future Directions
There are several potential future directions for research involving 2,6-Dichloroxanthen-9-one. One area of interest is the development of new fluorescent dyes that are more selective for calcium ions and less prone to interference from other divalent cations. Another area of interest is the development of cell-permeable forms of 2,6-Dichloroxanthen-9-one, which would allow for the measurement of intracellular calcium levels in living cells. Finally, there is potential for the use of 2,6-Dichloroxanthen-9-one as a therapeutic agent for cancer treatment, although further research is needed to explore this possibility.
Conclusion
2,6-Dichloroxanthen-9-one is a valuable tool in scientific research due to its ability to measure changes in intracellular calcium levels. Its unique properties make it a valuable tool for studying cellular signaling pathways and have potential applications in cancer treatment. While there are some limitations to its use, there is still much potential for future research involving 2,6-Dichloroxanthen-9-one.
Synthesis Methods
The synthesis of 2,6-Dichloroxanthen-9-one involves the reaction of 9-chloroxanthene with phosphorus oxychloride and aluminum chloride. The resulting product is then treated with sodium hydroxide to yield 2,6-Dichloroxanthen-9-one. This method has been used to produce high-quality 2,6-Dichloroxanthen-9-one with good yields.
properties
CAS RN |
1556-62-3 |
|---|---|
Product Name |
2,6-Dichloroxanthen-9-one |
Molecular Formula |
C13H6Cl2O2 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
InChI Key |
NOOUMCKTSHNIHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
Other CAS RN |
1556-62-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



